Manninotriose

Übersicht

Beschreibung

Manninotriose is a trisaccharide composed of three mannose units. It is a member of the raffinose family of oligosaccharides, which are known for their role in plant metabolism and stress responses. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Manninotriose kann durch enzymatische Hydrolyse größerer Oligosaccharide wie Stachyose oder Raffinose synthetisiert werden. Enzyme wie α-Galactosidase werden üblicherweise verwendet, um diese größeren Moleküle unter kontrollierten Bedingungen von pH-Wert und Temperatur in this compound zu spalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus pflanzlichen Quellen, gefolgt von Reinigungsprozessen. Pflanzen wie die Rote Taubnessel (Lamium purpureum) sind bekannt dafür, erhebliche Mengen an this compound zu enthalten. Der Extraktionsprozess beinhaltet Lösungsmittelextraktion, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Manninotriose durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Aldonsäuren zu erzeugen.

Reduktion: Die Reduktion von this compound ergibt Zuckeralkohole.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Bromwasser.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- bzw. Benzoylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Mannonsäure.

Reduktion: Mannitol.

Substitution: Acetylierte oder benzoylierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Carbohydrate Chemistry

Manninotriose serves as a model compound for studying carbohydrate chemistry and enzymatic reactions. Its structure allows researchers to investigate the mechanisms of carbohydrate metabolism and the role of oligosaccharides in biological systems. The compound is particularly useful in understanding the hydrolysis processes mediated by enzymes such as endo-1,4-β-mannanase, which breaks down this compound into simpler sugars.

Biochemical Properties

this compound is involved in the metabolism of raffinose family oligosaccharides (RFOs), making it crucial for biochemical analyses. Its interactions with various enzymes provide insights into carbohydrate dynamics within plant systems .

Biological Applications

Role in Plant Metabolism

In plants like red deadnettle (Lamium purpureum), this compound accumulates during early spring and is thought to function as a temporary storage carbohydrate. It may also act as a membrane protector and antioxidant, contributing to stress tolerance in plants . This property highlights its potential for enhancing plant resilience under adverse conditions.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective effects on rat hippocampal neurons. When combined with astragaloside IV, it significantly improves cell viability and survival rates under corticosterone-induced toxicity. This protective mechanism involves reducing DNA methylation of genes associated with learning and memory while enhancing the expression of glucocorticoid receptors and synapsin 1 . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Medical Applications

Prebiotic Properties

this compound has been explored for its prebiotic effects, promoting beneficial gut microbiota. This characteristic could make it a valuable ingredient in functional foods aimed at improving digestive health . The compound's ability to modulate immune responses further enhances its potential as a health-promoting agent.

Potential Health Benefits

Research indicates that this compound may have immunomodulatory effects, contributing to enhanced immune function. Its role in reducing inflammation and oxidative stress positions it as a candidate for developing new therapeutic strategies against various health conditions .

Industrial Applications

Food Industry Utilization

In the food industry, this compound is utilized as a functional ingredient due to its prebiotic properties. It can enhance the nutritional profile of food products while promoting gut health. The increasing demand for natural prebiotics presents an opportunity for incorporating this compound into dietary supplements and functional foods.

Fermentation Processes

this compound is also significant in fermentation processes, particularly in fermented soybean products where it is produced through the desorption of fructose from stachyose. Understanding its role in fermentation can lead to improved production methods for various food items .

Wirkmechanismus

Manninotriose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. This interaction enhances gut health and boosts the immune system. Additionally, this compound can modulate metabolic pathways in plants, contributing to stress tolerance and overall plant health .

Vergleich Mit ähnlichen Verbindungen

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Manninotriose: this compound is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .

Biologische Aktivität

Manninotriose, a trisaccharide composed of galactose and glucose (Galα1,6Galα1,6Glc), is primarily found in the plant Lamium purpureum (red deadnettle). Its biological activity has garnered attention due to its potential roles in plant physiology and neuroprotection in animal models. This article explores the various biological activities associated with this compound, including its physiological roles in plants and protective effects in neuronal cells.

1. Physiological Roles in Plants

This compound is a significant component of the raffinose family oligosaccharides (RFOs) and plays a crucial role in carbohydrate metabolism within Lamium purpureum. Research indicates that it serves multiple functions:

- Storage Carbohydrate : this compound is hypothesized to act as a temporary storage carbohydrate during early spring when the plant accumulates high concentrations of this sugar. It is derived from the hydrolysis of stachyose, another RFO that functions as the primary transport compound within the plant .

- Membrane Protection : There is evidence suggesting that this compound may function as a membrane protector and antioxidant, similar to other RFOs and fructans. This role is particularly important during periods of stress or adverse environmental conditions .

- Carbohydrate Dynamics : Detailed analyses have shown that this compound levels fluctuate based on the plant's developmental stage and environmental conditions, indicating its adaptive significance .

Table 1: Summary of Physiological Roles of this compound in Lamium purpureum

| Role | Description |

|---|---|

| Storage Carbohydrate | Serves as a temporary carbohydrate reserve during early spring growth. |

| Membrane Protector | Functions as an antioxidant, protecting cellular membranes. |

| Carbohydrate Dynamics | Fluctuates with environmental conditions, indicating adaptability. |

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its effects on hippocampal neurons. In vitro experiments have demonstrated several key findings:

- Cell Viability Improvement : Pre-treatment with this compound significantly enhances cell viability and survival rates in rat hippocampal neurons subjected to corticosterone (CORT)-induced damage. This suggests a protective effect against stress-induced neurotoxicity .

- Gene Expression Regulation : this compound treatment was associated with upregulation of genes linked to learning and memory, such as glucocorticoid receptor (GR), Zif268, and synapsin 1 (SYN1). These genes are crucial for neuronal function and plasticity .

- DNA Methylation Modulation : The compound also influences DNA methylation patterns, particularly reducing hypermethylation in the SYN1 gene promoter induced by CORT. This modulation may play a role in restoring normal gene expression following stress .

Table 2: Neuroprotective Effects of this compound

| Effect | Description |

|---|---|

| Improved Cell Viability | Increases survival rates of hippocampal neurons under stress. |

| Gene Expression Enhancement | Upregulates key genes related to memory and learning. |

| DNA Methylation Modulation | Reduces hypermethylation of important neuronal genes. |

3. Case Studies and Research Findings

Several case studies highlight the significance of this compound in both plant biology and neuroprotection:

- A study demonstrated that this compound acts as a protective agent against CORT-induced neuronal damage, showcasing its potential therapeutic applications for stress-related disorders .

- Research on Lamium purpureum has established this compound as an essential component of its carbohydrate metabolism, emphasizing its role in plant resilience during early growth phases .

Eigenschaften

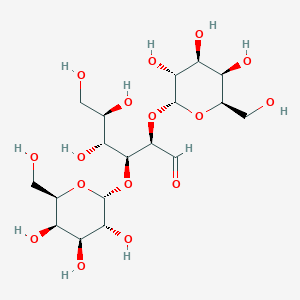

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-YRBKNLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Manninotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MANNINOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.